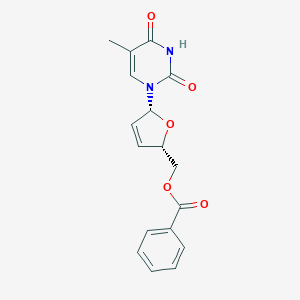

((2S,5R)-5-(5-メチル-2,4-ジオキソ-3,4-ジヒドロピリミジン-1(2H)-イル)-2,5-ジヒドロフラン-2-イル)メチルベンゾアート

説明

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, also known as ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗HIV薬合成

5'-ベンゾイル-D4Tは、スタブジン (d4T) の合成における重要な中間体であり、HIV/エイズの予防と治療に使用される抗レトロウイルス薬です。 . スタブジンの費用対効果の高い大規模生産方法の開発において特に重要であり、HIV感染者の大多数が居住する低所得国や中所得国における治療へのアクセスを容易にするために不可欠です。 .

癌に対する抗増殖活性

研究によると、5'-ベンゾイル-D4Tの誘導体は、MDA-MB-231 (トリプルネガティブ乳がん) やHCT116 (大腸がん) を含む様々な癌細胞株に対して強力な抗増殖活性を示すことが明らかになっています。 . これにより、癌細胞の増殖に関与する特定の経路を標的にする、新しい癌治療法の開発における可能性が示唆されています。

リン脂質代謝の阻害

この化合物は、その他の細胞プロセスの中でも、PI-PLC の阻害を通じてリン脂質代謝を阻害するとされています。 . このメカニズムは、細胞シグナル伝達経路を調節できる薬物の開発において極めて重要であり、リン脂質代謝の異常と関連する疾患の治療戦略を提供しています。

ヌクレオシド類似体の合成

5'-ベンゾイル-D4Tは、抗ウイルス薬の開発において不可欠な成分である、様々なヌクレオシド類似体の合成における前駆体として役立ちます。 . これらの類似体は、ウイルスDNAに組み込まれて鎖の終結を引き起こすことで、ウイルスの複製を阻害するように設計されています。

持続可能な合成プロトコルの開発

この化合物は、リボヌクレオシドをジデオキシヌクレオシド誘導体に転換するための持続可能なプロトコルの確立に関与しています。 . これは、有害な試薬への依存を減らし、グリーンケミストリーの原則を促進することで、抗ウイルス薬の環境に優しい生産にとって重要です。

大規模製薬生産

5'-ベンゾイル-D4Tは大規模製薬生産に適した新規プロセスで使用されます。 . 特にパンデミック状況において、これらのプロセスの経済効率と実用性は、抗ウイルス薬の世界的な需要を満たすために不可欠です。

ファーマコフォアの開発

最後に、5'-ベンゾイル-D4Tは、ファーマコフォアの開発に使用されます。ファーマコフォアとは、薬物の生物活性に責任を持つ重要な特徴を担う分子構造のことです。 . この用途は、薬物設計において基礎的なものであり、研究者は所望の治療効果を持つ新しい化合物を特定することができます。

作用機序

Target of Action

The primary target of 5’-benzoyl-D4T, also known as stavudine or d4T, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .

Mode of Action

5’-benzoyl-D4T is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a thymidine analog that interferes with the action of HIV viral DNA dependent DNA polymerase, thereby inhibiting viral replication . After administration, it is phosphorylated by cellular kinases into an active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, preventing the virus from replicating .

Biochemical Pathways

The biochemical pathway affected by 5’-benzoyl-D4T is the HIV replication cycle . By inhibiting reverse transcriptase, 5’-benzoyl-D4T prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response .

Pharmacokinetics

After oral administration, stavudine results in maximal concentrations within 2 hours and increases linearly as doses increase. The absolute oral bioavailability is high, approaching 100% . Stavudine does not accumulate in the plasma. It distributes into total body water and appears to enter cells by non-facilitated diffusion. Penetration into the cerebrospinal fluid occurs, as does the transfer of the drug across human placental tissue . Stavudine is cleared quickly by both renal and nonrenal processes .

Result of Action

The result of 5’-benzoyl-D4T’s action is a significant reduction in the replication of the HIV virus within the host’s cells. This leads to a decrease in viral load, which is the amount of HIV in the blood. A lower viral load is associated with better immune system function and a slower progression of the disease .

Action Environment

The efficacy of 5’-benzoyl-D4T can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness. It’s important to note that while 5’-benzoyl-D4T is a potent antiretroviral drug, its use has been associated with certain side effects, including peripheral neuropathy, a condition that causes pain, tingling, and numbness in the hands and feet . Therefore, the decision to use this medication should take into account the patient’s overall health status, potential drug interactions, and the risk of side effects .

特性

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQWZPYZIYYAQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153648 | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122567-97-9 | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 5'-benzoyl-d4T in the synthesis of stavudine (d4T)?

A1: In the synthesis described by the paper, 5'-benzoyl-d4T (compound 10 in the paper) serves as a crucial intermediate []. It is synthesized from the 2',3',5'-tri-O-methanesulfonate derivative of 1'-[14C]-5-methyluridine through a one-pot, three-step transformation. This intermediate is then subjected to methanolysis to remove the benzoyl protecting group, ultimately yielding the target compound, 1'-[14C]-stavudine (d4T) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B109896.png)

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B109932.png)